molecular formula C12H17IO2 B1344994 1-(2-Butoxyethoxy)-4-iodobenzene CAS No. 920270-46-8

1-(2-Butoxyethoxy)-4-iodobenzene

Cat. No. B1344994
M. Wt: 320.17 g/mol
InChI Key: ZLVSASFESBGCEL-UHFFFAOYSA-N
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Description

“1-(2-Butoxyethoxy)-4-iodobenzene” is a derivative of “1-(2-Butoxyethoxy)ethanol”, also known as Diethylene glycol butyl ether . This compound is a colorless liquid with a low odor and high boiling point . It is primarily used as a solvent for paints and varnishes in the chemical industry, household detergents, brewing chemicals, and textile processing .


Synthesis Analysis

Diethylene glycol monobutyl ether (DEGBE), a compound similar to “1-(2-Butoxyethoxy)-4-iodobenzene”, is produced by the reaction of ethylene oxide and n-butanol with an alkalic catalyst . It is also a chemical intermediate for the synthesis of diethylene glycol monobutyl ether acetate, diethylene glycol dibutyl ether, and piperonyl acetate .


Molecular Structure Analysis

The molecular formula of “1-(2-Butoxyethoxy)ethanol” is C8H18O3 . The molecular weight is 162.227 Da . The structure is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

“1-(2-Butoxyethoxy)ethanol” has a density of 0.954 g/cm3 . It has a melting point of -68 °C and a boiling point of 230 °C . It is soluble in water, ethanol, ethyl ether, and acetone .

Scientific Research Applications

Oxidation and Peroxy Radical Source

  • 1-(2-Butoxyethoxy)-4-iodobenzene has been studied for its role in oxidation processes. A notable example is its use in the generation of hypervalent iodine species for oxidation. Zhao et al. (2011) utilized bis(tert-butylperoxy)iodobenzene, a derivative, as a peroxy radical source for the oxidation of unreactive alkyl esters and amides to keto compounds under mild conditions (Zhao, Yim, Tan, & Yeung, 2011).

Catalyst in Organic Synthesis

  • The compound has been applied as a catalyst in various organic syntheses. For instance, iodobenzene-catalyzed cyclization was researched by Moroda & Togo (2008), which involved the reaction with 2-aryl-N-methoxyethanesulfonamides to produce 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides (Moroda & Togo, 2008).

Supercapacitor Applications

  • Frąckowiak et al. (2014) explored the electrochemical behavior of supercapacitor carbon electrodes in solutions modified by iodide, among other redox-active species. This research highlighted the potential of such compounds in enhancing supercapacitor performance (Frąckowiak, Meller, Menzel, Gastol, & Fic, 2014).

Antioxidant Synthesis

  • In the field of antioxidants, Engman et al. (1999) reported the synthesis of dihydrotellurophenes and selenophenes via reactions involving 1-(2-iodophenyl)-1-methyloxirane. This process is a part of exploring novel antioxidants (Engman, Laws, Malmström, Schiesser, & Zugaro, 1999).

Synthesis of Organic Compounds

  • Various organic syntheses involving 1-(2-Butoxyethoxy)-4-iodobenzene have been investigated. These include the preparation of N-picolylcarboxamides via palladium-catalyzed aminocarbonylation (Gergely et al., 2014) and the efficient synthesis of 1,2-dibromobenzenes as valuable precursors in organic transformations (Diemer, Leroux, & Colobert, 2011). These studies demonstrate the compound's versatility in facilitating complex chemical reactions (Gergely, Farkas, Takács, Petz, & Kollár, 2014); (Diemer, Leroux, & Colobert, 2011).

Ultrasound-Assisted Organic Synthesis

  • The application of ultrasound in organic synthesis involving 1-(2-Butoxyethoxy)-4-iodobenzene has been explored. Harikumar & Rajendran (2014) conducted a study on the preparation of 1-butoxy-4-nitrobenzene, showcasing the efficiency of ultrasound-assisted reactions (Harikumar & Rajendran, 2014).

Safety And Hazards

Exposure to 2-Butoxyethanol, a related compound, can harm the eyes, skin, kidneys, and blood . It is used in many industries and is found in paint strippers, thinners, and household cleaners . Workers in various industries may be at risk of exposure .

properties

IUPAC Name

1-(2-butoxyethoxy)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IO2/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVSASFESBGCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649512
Record name 1-(2-Butoxyethoxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Butoxyethoxy)-4-iodobenzene

CAS RN

920270-46-8
Record name 1-(2-Butoxyethoxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BW Lund, AE Knapp, F Piu, NK Gauthier… - Journal of medicinal …, 2009 - ACS Publications
We recently discovered the isoform selective RARβ2 ligand 4′-octyl-4-biphenylcarboxylic acid (3, AC-55649). Although 3 is highly potent at RARβ2 and displays excellent selectivity, …
Number of citations: 39 pubs.acs.org

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